Thiol-PEG8-acid
Overview
Description
Thiol-PEG8-acid is a polyethylene glycol-based linker that contains a thiol group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .
Mechanism of Action
Target of Action
Thiol-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound, via PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .
Pharmacokinetics
The pegylation of therapeutic molecules, such as in the case of this compound being part of a protac, is known to improve the pharmacokinetic properties of the molecule . PEGylation can increase solubility, prolong circulation time in the body, and decrease immunogenicity .
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is contributing to disease pathology .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the presence of the target protein and the E3 ligase in the same cellular compartment is necessary for the PROTAC to function . Additionally, the intracellular concentration of ubiquitin and the activity of the proteasome can also influence the efficacy of the PROTAC .
Biochemical Analysis
Biochemical Properties
Thiol-PEG8-acid interacts with various biomolecules in the process of PROTAC formation . The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Cellular Effects
This compound, as a component of PROTACs, influences cellular function by selectively degrading target proteins . This is achieved by exploiting the intracellular ubiquitin-proteasome system . The impact on cell signaling pathways, gene expression, and cellular metabolism is largely dependent on the specific target protein of the PROTAC.
Molecular Mechanism
The mechanism of action of this compound is primarily through its role in PROTACs . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This arrangement allows the PROTAC to bring the target protein and E3 ligase into proximity, leading to ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
This compound is involved in the metabolic pathway of PROTAC formation . It does not interact with enzymes or cofactors in this process, but rather with the functional groups of other molecules as described in the biochemical properties section.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiol-PEG8-acid typically involves the conjugation of a thiol group to a polyethylene glycol chain with a terminal carboxylic acid. One common method involves the reaction of polyethylene glycol with thiol-containing compounds under controlled conditions. The reaction is often facilitated by the use of catalysts or activators to ensure efficient conjugation.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The thiol group can add to double bonds in compounds such as maleimides and vinylsulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Alkyl halides can be used in the presence of a base.
Addition: Maleimides and vinylsulfones are common reagents for thiol addition reactions.
Major Products:
Disulfides: Formed from the oxidation of thiol groups.
Thioethers: Formed from nucleophilic substitution or addition reactions.
Scientific Research Applications
Thiol-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification.
Biology: Facilitates the conjugation of biomolecules for studies involving protein-protein interactions and cellular processes.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of biosensors and diagnostic tools due to its ability to form stable conjugates with various molecules
Comparison with Similar Compounds
Thiol-PEG4-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.
Thiol-PEG12-acid: Contains a longer polyethylene glycol spacer, which can affect the flexibility and steric properties of the conjugate.
Maleimide-PEG8-acid: Contains a maleimide group instead of a thiol group, leading to different reactivity and applications.
Uniqueness: Thiol-PEG8-acid is unique due to its balanced polyethylene glycol spacer length, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly useful in applications where efficient conjugation and stable product formation are essential .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYJRDAORYSCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584840 | |
Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866889-02-3 | |
Record name | 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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